H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-OH
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Description
The peptide you mentioned is a long chain of amino acids. Each three-letter code represents an amino acid. For example, “Asp” stands for Aspartic acid, “Glu” for Glutamic acid, and so on . The “H-” at the beginning indicates that the peptide starts with a free amine group, and the “-OH” at the end indicates a free carboxyl group .
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This process involves sequentially adding amino acids to a growing chain, which is attached to insoluble beads. After the synthesis is complete, the peptide is cleaved from the beads .Molecular Structure Analysis
The primary structure of a peptide is the sequence of its amino acids. The secondary structure includes alpha-helices and beta-sheets formed by hydrogen bonding. Tertiary structure is the overall three-dimensional shape of the peptide, formed by interactions between side chains .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the amine and carboxyl groups, or the side chains of the amino acids. For example, they can react with acids or bases, undergo oxidation or reduction, and participate in enzymatic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence. These properties include solubility, charge, hydrophobicity, and isoelectric point .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H166N28O35S/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQRPJWXRQWMT-IIWRLIBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H166N28O35S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2328.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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